2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

Description

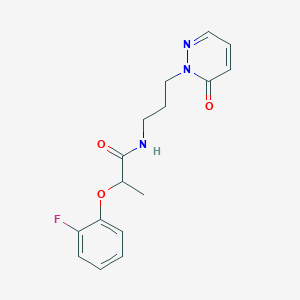

2-(2-Fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic compound featuring a propanamide backbone with two distinct substituents:

- 2-Fluorophenoxy group: A fluorine-substituted aromatic ether linked to the propanamide’s α-carbon.

- 6-Oxopyridazinylpropyl chain: A pyridazine-derived heterocycle (with a ketone group) connected via a three-carbon spacer to the amide nitrogen.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-12(23-14-7-3-2-6-13(14)17)16(22)18-9-5-11-20-15(21)8-4-10-19-20/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPZYPODYIRMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN1C(=O)C=CC=N1)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 413.4 g/mol. The structure features a fluorophenoxy group and a pyridazinone moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.4 g/mol |

| CAS Number | 1021254-13-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects mediated through benzodiazepine receptors and other mechanisms. The specific pathways through which this compound exerts its effects remain an area of ongoing research .

- Anticancer Potential : The compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Research on structurally similar compounds indicates that they can interfere with cancer cell growth through various mechanisms .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticonvulsant Activity

A study conducted on a series of pyridazinone derivatives demonstrated significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The findings suggest that the mechanism may involve modulation of GABAergic pathways .

Anticancer Research

Research has indicated that flavonoids, which share structural similarities with this compound, possess diverse anticancer activities. They act by targeting multiple cellular pathways, including those involved in apoptosis and angiogenesis .

Case Studies

- Anticonvulsant Efficacy : In a comparative study, derivatives similar to this compound were tested for their anticonvulsant efficacy. Results showed that certain modifications to the structure enhanced efficacy significantly, suggesting that further optimization could yield more potent derivatives .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with compounds related to this structure revealed inhibition of cell growth and induction of apoptosis. These effects were linked to the activation of caspase pathways, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Critical Analysis of Substituent Effects

Fluorinated Aromatic Groups: The target compound’s 2-fluorophenoxy group differs from 4-fluorophenyl in EN300-398575 . In contrast, the 3,4-dichlorophenyl group in introduces bulkier halogens, which could enhance receptor binding but reduce solubility.

Heterocyclic Moieties :

- The 6-oxopyridazinyl group in the target compound provides a polar, electron-deficient ring, favoring hydrogen bonding with biological targets. Comparatively, pyridinyl (in ) and oxazolopyrimidinyl (in ) systems offer distinct electronic profiles, affecting target selectivity.

- Dihydropyridopyrimidinyl (in ) and pyrazolyl (in ) cores introduce conformational rigidity, which may limit the target compound’s flexibility in binding.

Side Chain Modifications :

- The propyl spacer in the target compound balances flexibility and distance between the amide and pyridazine groups. By contrast, compounds with methylpiperidinyl () or triazolyl () side chains prioritize steric bulk or metabolic resistance.

Notes and Limitations

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural inferences.

- Chirality : Unlike the chiral compound in , the target molecule’s stereochemical configuration is unspecified, which may impact activity if synthesized as a racemate.

- Patent Relevance: The benzyl-trimethoxyphenyl derivative () and dihydropyridopyrimidine () are patented, suggesting their scaffolds are pharmacologically validated. The target compound’s uniqueness lies in its pyridazine-fluorophenoxy combination, warranting further study.

Q & A

Basic: What are the key synthetic steps and reaction conditions for synthesizing 2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 2-fluorophenol derivatives) .

- Coupling reactions to link the pyridazinone core to the propylamine chain, often requiring palladium or copper catalysts .

- Condensation reactions to form the propanamide moiety, optimized with condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Critical Reaction Conditions:

| Parameter | Optimal Range | References |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | DMSO, acetonitrile, or THF | |

| Catalysts | Pd/C, CuI | |

| Purification | Column chromatography |

Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to track intermediate formation .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous determination of bond lengths, angles, and dihedral angles in crystalline form .

Example Data (from analogs):

| Parameter | Value (from analogs) | References |

|---|---|---|

| Pyridazinone C=O bond | ~1.22 Å | |

| Fluorophenoxy C-F bond | ~1.34 Å |

Basic: What analytical techniques ensure purity and identity during synthesis?

Methodological Answer:

- TLC : Monitors reaction progress using silica plates and UV visualization .

- HPLC : Quantifies purity (>95% threshold for biological assays) with C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates C, H, N, and F content against theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst Optimization: Replace Pd/C with Pd(OAc)₂ for higher coupling efficiency in aryl-alkyl bond formation .

Example Optimization Workflow:

Screen 5 solvents at 70°C.

Test 3 catalysts at 0.5–2 mol%.

Use HPLC to quantify yield/purity trade-offs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Re-test under controlled conditions (e.g., fixed cell lines, ATP levels) .

- Purity Reassessment: Verify compound stability via HPLC-MS to rule out degradation artifacts .

- Structural Analog Comparison: Compare with fluorophenyl-pyridazinone derivatives to identify substituent-specific effects .

Case Study: Discrepancies in IC₅₀ values for kinase inhibition were resolved by controlling DMSO concentration (<0.1%) .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

- Synthetic Modifications:

- Vary fluorophenoxy substituents (e.g., 3-F vs. 4-F) .

- Replace the propyl chain with ethyl/butyl groups to probe steric effects .

- Biological Testing:

Key SAR Findings (from analogs):

| Modification | Activity Change | References |

|---|---|---|

| 2-Fluorophenoxy → 4-F | 10× ↓ potency | |

| Propyl → Ethyl chain | Improved solubility |

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories .

- Free Energy Calculations (MM/PBSA): Estimate binding affinities for lead optimization .

Example Output: Docking scores correlate with experimental IC₅₀ values (R² = 0.82) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Stability: Heat at 40°C/60°C for 24–72 hours; track parent compound loss .

- Light Sensitivity: Expose to UV-Vis light and quantify photodegradation products .

Stability Profile (from analogs):

| Condition | Half-Life (Hours) | References |

|---|---|---|

| pH 7.4, 37°C | 48 ± 3 | |

| pH 2.0, 37°C | 12 ± 2 |

Advanced: How to address unexpected by-products during synthesis?

Methodological Answer:

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediates .

- By-Product Isolation: Purify via preparative HPLC and characterize structurally (NMR/MS) .

- Mechanistic Analysis: Probe side reactions (e.g., hydrolysis, oxidation) under varying conditions .

Example: A nitro reduction by-product was minimized by replacing Fe/HCl with catalytic hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.